molecular formula C12H17BN2O3 B14843824 (5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester

(5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14843824
M. Wt: 248.09 g/mol
InChI Key: CUDCQUHFHZENOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry

In chemistry, (5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of bioactive molecules, including potential drug candidates. Its role in forming biaryl structures is crucial for the development of inhibitors and other therapeutic agents .

Industry

In industry, this compound is employed in the manufacture of fine chemicals and advanced materials. Its versatility and efficiency in forming carbon-carbon bonds make it a preferred reagent in various industrial processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester is unique due to its functional groups, which provide additional reactivity and selectivity in coupling reactions. The presence of the amino and formyl groups allows for further functionalization and derivatization, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C12H17BN2O3

Molecular Weight

248.09 g/mol

IUPAC Name

5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-8(7-16)9(14)6-15-10/h5-7H,14H2,1-4H3

InChI Key

CUDCQUHFHZENOZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)N)C=O

Origin of Product

United States

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